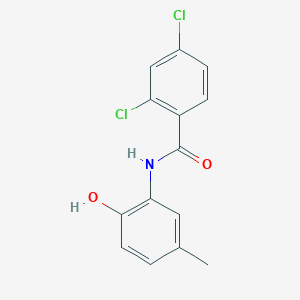

![molecular formula C21H17Cl2NO2 B303044 N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide, also known as BDE-47, is a type of polybrominated diphenyl ether (PBDE) and a persistent organic pollutant (POP). PBDEs are commonly used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 has been found to accumulate in the environment and in human and animal tissues, raising concerns about its potential health effects.

Mecanismo De Acción

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide acts as an endocrine disruptor by binding to and activating the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). This leads to the disruption of hormonal signaling pathways and can result in adverse health effects.

Biochemical and Physiological Effects:

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has been shown to affect various biochemical and physiological processes in animals and humans. It can alter thyroid hormone levels, disrupt immune function, and cause reproductive and developmental toxicity. N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has also been linked to neurodevelopmental effects and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is commonly used in laboratory experiments to study its effects on various biological systems. One advantage of using N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is that it is a well-characterized compound with known chemical properties. However, one limitation is that the effects of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide in laboratory experiments may not fully reflect its effects in real-world scenarios due to differences in exposure levels and routes.

Direcciones Futuras

There are several future directions for research on N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide. One area of focus is on developing methods to reduce human exposure to N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide and other PBDEs. Another area of research is on identifying the mechanisms of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide toxicity and developing therapies to mitigate its effects. Additionally, research is needed to better understand the long-term health effects of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide exposure and to identify vulnerable populations who may be at higher risk.

Métodos De Síntesis

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is synthesized through a series of chemical reactions that involve the bromination of diphenyl ether with elemental bromine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to remove impurities and obtain a pure form of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide.

Aplicaciones Científicas De Investigación

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has been extensively studied in the scientific community due to its potential health effects. Research has shown that N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide can disrupt the endocrine system, affect the immune system, and cause developmental and reproductive toxicity in animals. Human exposure to N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has also been linked to adverse health outcomes, including thyroid hormone disruption, neurodevelopmental effects, and cancer.

Propiedades

Nombre del producto |

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide |

|---|---|

Fórmula molecular |

C21H17Cl2NO2 |

Peso molecular |

386.3 g/mol |

Nombre IUPAC |

3,5-dichloro-4-ethoxy-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C21H17Cl2NO2/c1-2-26-20-17(22)12-15(13-18(20)23)21(25)24-19-11-7-6-10-16(19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,24,25) |

Clave InChI |

FJABSAVSZSBULU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl |

SMILES canónico |

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichloro-4-hydroxyphenyl)acetamide](/img/structure/B302961.png)

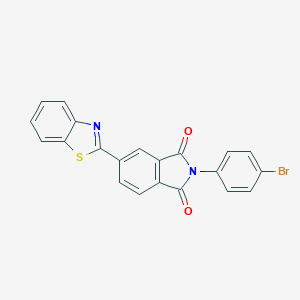

![N-(5-methyl-3-isoxazolyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B302963.png)

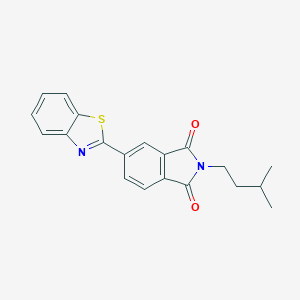

![N-(tert-butyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B302964.png)

![5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302966.png)

![5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B302967.png)

![5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B302968.png)

![Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B302969.png)

![2-({4-[(2-Propylpentanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B302970.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B302975.png)

![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B302978.png)

![3-[5-(butanoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B302981.png)